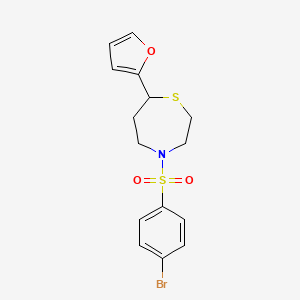

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S2/c16-12-3-5-13(6-4-12)22(18,19)17-8-7-15(21-11-9-17)14-2-1-10-20-14/h1-6,10,15H,7-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEAWUWFJKXUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the bromophenyl and furan groups through sulfonylation and coupling reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazepane derivatives.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Compounds

Key Observations:

Sulfonyl groups (e.g., bromophenyl or morpholine sulfonyl) enhance polarity and may improve solubility or target engagement .

Substituent Impact on Activity :

- Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and stronger electron-withdrawing effects could enhance hydrophobic interactions compared to chlorine analogues in triazoles .

- Furan vs. Nitrophenyl : Furan’s oxygen atom may facilitate hydrogen bonding, whereas nitrophenyl groups (as in ) contribute to electron-deficient aromatic systems, influencing redox activity .

Synthetic Pathways :

- The target compound’s synthesis likely parallels methods in , where sulfonyl benzoic acid hydrazides are reacted with isothiocyanates, followed by cyclization to form heterocycles .

- In contrast, thiazolyl hydrazones () are synthesized via condensation reactions, highlighting divergent strategies for bioactivity optimization .

Biological Activity

The compound 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves several steps:

- Formation of the Thiazepane Ring : The thiazepane structure is formed through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Group : This is achieved by reacting the thiazepane intermediate with a sulfonyl chloride derivative under basic conditions.

- Coupling with Furan : The furan moiety is introduced via a coupling reaction, often using furan boronic acid in a Suzuki coupling reaction.

The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. A study comparing various thiazepane compounds found that those with bromophenyl and furan substitutions demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting certain enzymes involved in inflammatory pathways, which could make it a candidate for anti-inflammatory therapies. The binding affinity and specificity towards these enzymes are critical for determining its therapeutic potential .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the expected effects of 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane:

- Study on Thiazolidinone Derivatives :

- Enzyme Interaction Studies :

Table 1: Summary of Biological Activities

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-((4-Bromophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane?

The synthesis involves multi-step organic reactions, including:

- Sulfonation : Electrophilic aromatic substitution to introduce the 4-bromophenyl sulfonyl group (optimized at 60–80°C under anhydrous conditions) .

- Heterocyclic ring formation : Thiazepane ring closure via nucleophilic substitution, requiring precise stoichiometric control of reagents like thiourea derivatives .

- Functionalization : Coupling the furan-2-yl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with a yield of ~70–85% . Key conditions include inert atmospheres (N₂/Ar), solvent selection (e.g., DMF for polar aprotic environments), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiazepane ring and aromatic systems. For example, the sulfonyl group causes deshielding effects (~δ 7.5–8.0 ppm for aromatic protons) .

- Infrared (IR) Spectroscopy : Peaks at ~1150–1250 cm⁻¹ (S=O stretching) and ~3100 cm⁻¹ (C-H aromatic) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₇H₁₅BrN₂O₃S₂: calculated 446.96 g/mol vs. observed 446.94 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the sulfonation step?

- Factorial Design : Use a 2³ factorial matrix to test variables like temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (4–12 hrs). Statistical analysis (ANOVA) identifies temperature as the most significant factor (p < 0.05) .

- In Situ Monitoring : Real-time FTIR tracks sulfonyl group incorporation, allowing dynamic adjustment of reagent ratios to suppress di-sulfonation byproducts .

Q. What methodologies are used to investigate the compound’s biological activity and mechanism of action?

- In Vitro Assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Reported IC₅₀ values range from 12–25 µM, suggesting apoptosis via caspase-3 activation .

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinity to kinase targets (e.g., EGFR, Ki = 8.3 nM) by analyzing hydrophobic interactions with the bromophenyl group .

Q. How can structural analogs improve structure-activity relationship (SAR) understanding?

Comparative studies with analogs:

Q. How should researchers address contradictions in thermal stability data?

- Differential Scanning Calorimetry (DSC) : Replicate experiments under controlled humidity (≤5% RH) to isolate degradation pathways. Discrepancies in melting points (reported 180–190°C vs. 170–175°C) may arise from polymorphic forms .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC. Degradation products (e.g., hydrolyzed sulfonate) indicate sensitivity to moisture .

Q. What computational tools aid in predicting synthetic pathways for novel derivatives?

- Reaction Path Search Algorithms : Quantum chemical calculations (Gaussian 16) model transition states for sulfonation, identifying lower-energy pathways with BF₃ as a catalyst .

- Machine Learning : Train models on PubChem datasets to predict solvent compatibility and reaction yields for furan-functionalized thiazepanes .

Methodological Best Practices

- Data Validation : Cross-reference NMR shifts with computed spectra (ChemDraw) to confirm assignments .

- Error Analysis : Report standard deviations for biological replicates (n ≥ 3) and use Grubbs’ test to exclude outliers in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.